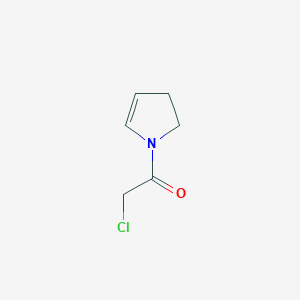
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H8ClNO It is a chlorinated ethanone derivative featuring a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone typically involves the chlorination of ethanone derivatives. One common method includes the reaction of pyrrole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Pharmaceutical Research: Explored for its potential as a building block in drug development.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a different position of the chlorine atom.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a phenyl ring with hydroxyl groups instead of a pyrrole ring.
Uniqueness
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the pyrrole ring and the position of the chlorine atom make it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C6H8ClNO |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
2-chloro-1-(2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8ClNO/c7-5-6(9)8-3-1-2-4-8/h1,3H,2,4-5H2 |
InChI Key |
POUVFFBTENVUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















